molecular formula C14H15FN4 B4643888 2-[4-(2-fluorophenyl)-1-piperazinyl]pyrimidine

2-[4-(2-fluorophenyl)-1-piperazinyl]pyrimidine

Cat. No. B4643888
M. Wt: 258.29 g/mol
InChI Key: AWRBGTHIMMUNDS-UHFFFAOYSA-N
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Description

“2-[4-(2-fluorophenyl)-1-piperazinyl]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest in medicinal chemistry research. Numerous methods for the synthesis of pyrimidines are described . For instance, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse and depend on the specific substituents present on the pyrimidine ring. The prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring can reduce the inhibitory efficacy .

Future Directions

The future directions in the research of pyrimidine derivatives include the development of new pyrimidines as anti-inflammatory agents . Also, the structure-activity relationship studies of similar compounds are ongoing to develop more potent inhibitors .

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c15-12-4-1-2-5-13(12)18-8-10-19(11-9-18)14-16-6-3-7-17-14/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRBGTHIMMUNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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